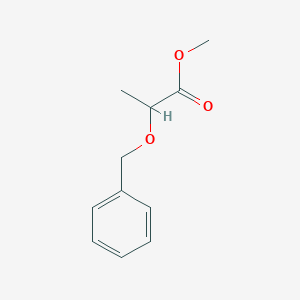

Methyl 2-(benzyloxy)propanoate

Description

Structural Significance and Chirality Considerations

The defining structural feature of methyl 2-(benzyloxy)propanoate is its chirality. The stereochemistry at the C-2 position is crucial as it dictates the molecule's interaction with other chiral molecules, a fundamental concept in the synthesis of biologically active compounds. The (R)- and (S)-enantiomers, while having identical physical properties such as melting and boiling points, exhibit different optical rotations and interact differently in chiral environments, such as with enzymes or chiral catalysts. For instance, the specific rotation of (R)-(-)-methyl 2-(benzyloxy)propanoate has been reported as [α]D −10.4° (c 2.8, CHCl3). orgsyn.org

The benzyloxy group serves a dual purpose: it acts as a protecting group for the hydroxyl functionality of the lactate (B86563) precursor and enhances the compound's solubility in common organic solvents. This protective role is vital during synthetic sequences to prevent unwanted reactions at the hydroxyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₃ nih.gov |

| Molecular Weight | 194.23 g/mol nih.gov |

| IUPAC Name | methyl (2R)-2-(phenylmethoxy)propanoate nih.gov |

| CAS Number | 115458-99-6 for (R)-enantiomer nih.gov |

| Chirality | Exists as (R) and (S) enantiomers |

Foundational Role as a Chiral Building Block in Advanced Synthesis

The enantiomerically pure forms of this compound are highly valued as chiral building blocks in organic synthesis. bldpharm.combldpharm.com They provide a readily available source of a specific stereocenter that can be incorporated into larger, more complex molecules. This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. vulcanchem.com

Derivatives of this compound are used in the synthesis of a variety of complex organic molecules. For example, it serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and chiral ligands. The ability to introduce a defined stereocenter early in a synthetic route is a key strategy in modern asymmetric synthesis.

Overview of Key Synthetic Methodologies and Reactivity Profiles

Several methods have been developed for the synthesis of enantiomerically enriched this compound. A common approach involves the benzylation of the corresponding enantiomer of methyl lactate. google.com One documented procedure involves dissolving R-methyl lactate in tetrahydrofuran (B95107) (THF), followed by deprotonation with sodium tert-amylate to form the lactate alkoxide. Subsequent reaction with benzyl (B1604629) bromide yields the desired (R)-methyl 2-(benzyloxy)propanoate. This method has been reported to achieve a yield of 87.6% with 99.2% purity. google.com

Another synthetic route utilizes a Mitsunobu-type reaction. In this method, methyl (R)-(-)-3-hydroxy-2-methylpropionate is reacted with 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate (B1224126) in the presence of magnesium oxide to yield methyl (R)-(-)-3-benzyloxy-2-methylpropanoate. orgsyn.org This reaction has been reported to yield 76-82% of the target ester. orgsyn.org

The reactivity of this compound is centered around its functional groups. The ester group can undergo hydrolysis to the corresponding carboxylic acid or be reduced to an alcohol using reducing agents like lithium aluminum hydride. The benzyloxy group can be removed via hydrogenolysis to reveal the free hydroxyl group or can be oxidized to form aldehydes or carboxylic acids. It can also be substituted through nucleophilic substitution reactions. This versatile reactivity allows for a wide range of chemical transformations, further highlighting its utility as a synthetic intermediate.

Table 2: Comparison of Synthetic Routes to (R)-Methyl 2-(benzyloxy)propanoate

| Parameter | Alkylation Method | Mitsunobu-Type Reaction |

|---|---|---|

| Starting Material | R-Methyl lactate google.com | Methyl (R)-(-)-3-hydroxy-2-methylpropionate orgsyn.org |

| Key Reagents | Sodium tert-amylate, Benzyl bromide | 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate, Magnesium oxide orgsyn.org |

| Yield | 87.6% | 76–82% orgsyn.org |

| Purity | 99.2% | Not explicitly reported |

| Reaction Time | 20 hours | 24 hours orgsyn.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenylmethoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUWVGDHZQNXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Preparation

Direct Synthesis Protocols for Methyl 2-(benzyloxy)propanoate

Direct synthesis methods focus on the formation of the benzyl (B1604629) ether bond on the C2-hydroxyl group of a methyl lactate (B86563) backbone. These protocols are often favored for their straightforwardness and efficiency.

The formation of this compound can be achieved through the O-alkylation of methyl lactate with a benzyl halide. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the hydroxyl group of methyl lactate to form an alkoxide, which then acts as a nucleophile to attack the benzyl halide in an SN2-type reaction. This method is typically performed under basic conditions to generate the reactive alkoxide intermediate. While effective, the choice of base and reaction conditions is crucial to avoid side reactions, especially with substrates that may be sensitive to strong bases.

Several reagents and methods have been developed for the specific O-benzylation of hydroxypropanoate esters, each offering distinct advantages concerning reaction conditions and substrate compatibility.

Benzyl 2,2,2-trichloroacetimidate has emerged as a powerful reagent for the benzylation of alcohols, including base-sensitive hydroxy esters, under mildly acidic conditions. researchgate.netd-nb.info The reaction is typically catalyzed by a strong acid with a non-nucleophilic counterion, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf). d-nb.info The mechanism involves the protonation of the imidate nitrogen, which makes the benzyl group highly electrophilic and susceptible to attack by the alcohol. d-nb.info This method is advantageous as it avoids the harsh basic conditions of the Williamson ether synthesis and is compatible with a wide range of functional groups like imides, esters, and acetals. researchgate.netd-nb.info

The general reaction is as follows:

An alcohol reacts with Benzyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of acid to yield the corresponding benzyl ether and trichloroacetamide (B1219227) as a byproduct. d-nb.info

This protocol has been successfully applied to various primary, secondary, and even acid-labile tertiary alcohols. d-nb.info

A significant development in benzylation methodology is the use of 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate, also known as the Dudley Reagent or Bn-OPT. orgsyn.orgorgsyn.orgsigmaaldrich.com This stable, neutral organic salt serves as an excellent benzylating agent under thermal conditions, circumventing the need for either strongly acidic or basic promoters. orgsyn.orgorgsyn.orgnih.gov This makes it particularly suitable for sensitive and complex substrates where other methods fail. nih.gov

The reaction involves heating the alcohol with Bn-OPT in a suitable solvent, often in the presence of an acid scavenger like magnesium oxide (MgO). orgsyn.orgrsc.org The proposed mechanism suggests that thermal ionization of the reagent generates a reactive electrophilic benzyl species, which is then trapped by the nucleophilic alcohol. orgsyn.org

Key features of this method include:

Mild Conditions : The reaction proceeds upon warming without the need for strong acids or bases. orgsyn.orggoogle.com

High Yields : Good to excellent yields are achieved for a variety of primary and secondary alcohols. orgsyn.orgorgsyn.org

Broad Compatibility : It is effective for substrates that are sensitive to traditional benzylation conditions. nih.gov

Microwave-assisted protocols have also been developed, dramatically reducing reaction times from hours to minutes while maintaining high yields. rsc.org

| Substrate Alcohol | Product | Yield (%) | Conditions |

|---|---|---|---|

| Methyl (R)-(-)-3-hydroxy-2-methyl propionate (B1217596) | Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate | 76–82 | 2.0 equiv. Bn-OPT, 2.0 equiv. MgO, α,α,α-trifluorotoluene, 83 °C, 24 h |

| Diethylene glycol monoethyl ether | 1-(Benzyloxy)-2-(2-ethoxyethoxy)ethane | 94 | 1.8 equiv. Bn-OPT, 2.0 equiv. MgO, α,α,α-trifluorotoluene, 83 °C, 24 h |

| Geraniol | Geranyl benzyl ether | 87 | 1.8 equiv. Bn-OPT, 2.0 equiv. MgO, α,α,α-trifluorotoluene, 83 °C, 24 h |

| (R)-(-)-2-Octanol | (R)-(-)-2-(Benzyloxy)octane | 85 | 1.8 equiv. Bn-OPT, 2.0 equiv. MgO, α,α,α-trifluorotoluene, 83 °C, 24 h |

The classic approach to forming benzyl ethers is the base-mediated Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide. orgsyn.org In the context of synthesizing this compound, this involves treating methyl lactate with a strong base to deprotonate the hydroxyl group, followed by the addition of a benzyl halide (e.g., benzyl bromide or benzyl chloride).

A specific method for synthesizing (R)-2-(benzyloxy) methyl propionate utilizes sodium tert-amylate as the base in a reaction system with R-methyl lactate and a benzyl halogen. google.com The process involves mixing R-methyl lactate with a solvent, adding sodium tert-amylate, cooling the mixture to below 5 °C, and then adding the benzyl halogen. The reaction then proceeds at 20-30 °C. google.com This method is highlighted for its use of inexpensive raw materials and for avoiding the safety risks associated with reagents like sodium hydride. google.com

| Starting Material | Reagents | Key Conditions | Product | Yield |

|---|---|---|---|---|

| R-methyl lactate | 1. Sodium tert-amylate 2. Benzyl halogen | Cooling to <5 °C before benzyl halogen addition, followed by reaction at 20-30 °C | (R)-2-(benzyloxy) methyl propanoate | Not explicitly stated for the ester, but the subsequent acid product yield is 87.6% |

O-Benzylation of Hydroxypropanoate Esters

Enantiospecific and Stereoselective Synthesis Approaches

For applications requiring enantiomerically pure this compound, enantiospecific or stereoselective synthetic routes are necessary.

An enantiospecific synthesis preserves the stereochemistry of a chiral starting material. A prime example is the synthesis of (R)-2-(benzyloxy) methyl propionate starting from enantiomerically pure R-methyl lactate. google.com In this approach, the chiral center of the lactate is already established, and the subsequent benzylation of the hydroxyl group does not affect its configuration. This method ensures that the chirality of the starting material is directly transferred to the product, resulting in an enantiomerically pure compound.

Stereoselective synthesis, on the other hand, involves creating a new chiral center with a preference for one stereoisomer over others. One common strategy involves the use of a chiral auxiliary. For instance, in related syntheses, an achiral propionyl derivative can be attached to a chiral auxiliary, such as a (4R)-4-benzyl-2-oxazolidinone. nih.gov Subsequent alkylation of this system occurs stereoselectively due to the steric influence of the auxiliary, directing the incoming group to a specific face of the molecule. After the desired stereocenter is set, the chiral auxiliary is cleaved to yield the enantiomerically enriched product. nih.gov While not directly reported for this compound, this established methodology represents a viable strategy for its stereoselective preparation.

Derivation from Chiral Pool Precursors (e.g., (S)-Ethyl 2-hydroxypropanoate)

A primary route to enantiomerically pure this compound involves the use of chiral pool precursors, with (S)-Ethyl 2-hydroxypropanoate (ethyl lactate) being a prominent starting material due to its availability from renewable resources. The key transformation is the O-benzylation of the hydroxyl group, a reaction that falls under the category of Williamson ether synthesis.

In a typical procedure, the hydroxyl group of the lactate ester is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, attacking a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired benzyl ether.

A specific method involves the benzylation of (R)-methyl lactate to produce (R)-2-(benzyloxy) methyl propionate. This process utilizes sodium tert-amylate as the base and a benzyl halogen in a furan-based solvent like tetrahydrofuran (B95107) (THF) digitellinc.com. The reaction is initiated by mixing the R-methyl lactate with the solvent, followed by the addition of sodium tert-amylate. The mixture is then cooled to below 5 °C before the dropwise addition of the benzyl halogen. After the addition, the reaction proceeds at a temperature of 20-30 °C digitellinc.com.

Another approach to the benzylation of methyl lactate employs 2-benzyloxypyridine in the presence of methyl triflate and magnesium oxide. This method has been shown to be effective in solvents such as toluene (B28343) or trifluorotoluene nih.govd-nb.info.

The general reaction scheme can be summarized as follows:

Reaction Scheme for O-Benzylation of Lactate Ester

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product |

|---|---|---|---|---|

| (S)-Ethyl 2-hydroxypropanoate | Benzyl halide (e.g., Benzyl bromide) | Strong base (e.g., Sodium hydride, Sodium tert-amylate) | Aprotic solvent (e.g., THF, DMF) | (S)-Ethyl 2-(benzyloxy)propanoate |

| (R)-Methyl lactate | Benzyl halogen | Sodium tert-amylate | Tetrahydrofuran | (R)-Methyl 2-(benzyloxy)propanoate |

Kinetic Resolution Strategies for Related Chiral Carboxylic Acids

Kinetic resolution offers an alternative pathway to obtaining enantiomerically enriched 2-(benzyloxy)propanoic acid, which can subsequently be esterified to yield the target methyl ester. This strategy relies on the differential reaction rates of the two enantiomers of a racemic mixture with a chiral catalyst or reagent.

Enzymatic kinetic resolution is a particularly effective method for chiral carboxylic acids and their derivatives. Lipases are commonly employed enzymes for this purpose due to their ability to selectively catalyze the esterification or hydrolysis of one enantiomer over the other in a racemic mixture. For instance, lipases can be used in the enantioselective esterification of racemic 2-arylpropionic acid derivatives nih.gov.

Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution that allows for the conversion of a racemic starting material into a single enantiomer with a theoretical yield of up to 100%. This is achieved by combining the enzymatic resolution with a racemization catalyst that continuously interconverts the less reactive enantiomer into the more reactive one. For α-hydroxy esters, DKR has been successfully demonstrated using a combination of a lipase (B570770) (e.g., Pseudomonas cepacia lipase) for the resolution and a ruthenium catalyst for the in-situ racemization of the substrate nih.govresearchgate.net.

The application of these principles to 2-(benzyloxy)propanoic acid would involve the selective enzymatic esterification of one enantiomer, leaving the other unreacted and allowing for their separation.

Optimization and Scale-Up Considerations in Synthesis

The successful transition of a synthetic route from the laboratory to an industrial scale necessitates careful optimization of various parameters to ensure efficiency, cost-effectiveness, and safety.

Catalyst Selection and Reaction Conditions

In the context of the Williamson ether synthesis for preparing this compound, the choice of base and catalyst is critical. While strong bases like sodium hydride are effective, their use on a large scale can present safety challenges due to the generation of hydrogen gas digitellinc.com. Alternative bases such as sodium tert-amylate offer a potentially safer profile digitellinc.com.

Phase transfer catalysts (PTCs) can significantly enhance the efficiency of the Williamson ether synthesis, especially in biphasic reaction systems. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the alkoxide ion from an aqueous or solid phase to the organic phase containing the benzyl halide, thereby increasing the reaction rate utahtech.eduyoutube.commasterorganicchemistry.com. The use of PTCs can lead to milder reaction conditions and improved yields.

For benzylation reactions utilizing reagents like 2-benzyloxypyridine, the choice of the activating agent (e.g., methyl triflate) and the acid scavenger (e.g., magnesium oxide) is crucial for driving the reaction to completion nih.govd-nb.info.

Solvent System Selection and Impact on Reaction Efficiency

The choice of solvent plays a multifaceted role in the synthesis of this compound, influencing reactant solubility, reaction rates, and in some cases, product selectivity.

In the Williamson ether synthesis, polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are generally preferred as they effectively solvate the cation of the alkoxide, leaving a more reactive "naked" alkoxide anion for the nucleophilic attack. The use of THF has been explicitly mentioned in the synthesis of (R)-2-(benzyloxy) methyl propionate digitellinc.com.

The selection of solvent can also be critical in alternative benzylation methods. For instance, in the benzylation of a glucose derivative, a reaction that failed in toluene was successful in trifluorotoluene, highlighting the impact of the solvent's properties on reactivity nih.govd-nb.info. Toluene is a common and cost-effective solvent, but trifluorotoluene may be preferred in certain cases due to its different polarity and to avoid potential side reactions like Friedel-Crafts benzylation nih.gov.

The following table summarizes the solvents used in various synthetic approaches for related compounds.

Solvent Systems in Benzylation Reactions

| Reaction Type | Solvent(s) | Rationale/Observation | Reference(s) |

|---|---|---|---|

| Williamson Ether Synthesis | Tetrahydrofuran (THF) | Effective for the reaction of methyl lactate with a benzyl halogen and sodium tert-amylate. | digitellinc.com |

| Benzylation with 2-benzyloxypyridine | Toluene | Suitable for many applications. | nih.govd-nb.info |

Advanced Purification Techniques

Achieving high purity of the final this compound product is essential, particularly for pharmaceutical applications. While standard purification methods like distillation and basic column chromatography are often employed, advanced techniques may be necessary to remove closely related impurities.

Flash column chromatography is a commonly used method for the purification of related benzyloxy esters, effectively separating the product from unreacted starting materials and byproducts orgsyn.org. The choice of eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is optimized to achieve the best separation mdpi.com.

For large-scale production, crystallization can be a highly effective and economical purification method. The process involves dissolving the crude product in a suitable solvent system at an elevated temperature and then allowing it to cool, leading to the formation of pure crystals of the desired compound. The success of this technique depends on the selection of an appropriate crystallization solvent where the product has high solubility at higher temperatures and low solubility at lower temperatures, while impurities remain in solution. For some organic esters, crystallization has been shown to be an effective method for removing unreacted starting materials and other impurities scielo.br.

In cases where enantiomeric purity is a concern, chiral chromatography can be employed. This technique uses a chiral stationary phase to separate the enantiomers of a racemic mixture, allowing for the isolation of the desired stereoisomer in high enantiomeric excess.

Chemical Transformations, Reactivity, and Mechanistic Insights

Hydrolytic Transformations to 2-(benzyloxy)propanoic Acid

Methyl 2-(benzyloxy)propanoate can be readily converted to its corresponding carboxylic acid, 2-(benzyloxy)propanoic acid, through hydrolysis. This transformation can be catalyzed by either acid or, more commonly, a base. The use of alkaline conditions, such as refluxing with sodium hydroxide, is often preferred as it drives the reaction to completion. google.comscispace.com The process, also known as saponification, is irreversible because the carboxylate salt formed is resistant to nucleophilic attack by the alcohol. scispace.com A subsequent acidification step is required to protonate the carboxylate salt and isolate the final carboxylic acid product.

The base-catalyzed hydrolysis of this compound proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and leading to the elimination of a methoxide ion as the leaving group. In the final step, the highly basic methoxide ion deprotonates the newly formed 2-(benzyloxy)propanoic acid. This acid-base reaction is essentially irreversible and results in the formation of methanol and the sodium salt of the carboxylic acid, which prevents the reverse reaction from occurring. google.com

Reductive Transformations to Aldehyde Derivatives

The partial reduction of esters to aldehydes is a critical transformation in organic synthesis. For this compound, this involves the selective reduction of the ester functional group while preserving the benzyloxy ether linkage.

The synthesis of (S)-2-(benzyloxy)propanal from its corresponding ester precursor, ethyl (S)-2-(benzyloxy)propanoate, has been documented. nih.gov This transformation is typically achieved using a sterically hindered and selective reducing agent at low temperatures to prevent over-reduction to the corresponding alcohol, 2-(benzyloxy)propan-1-ol. A common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). The reaction is generally performed at -78 °C. At this temperature, DIBAL-H adds to the ester to form a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until the reaction is quenched with water during the workup, thus preventing a second reduction that would yield the primary alcohol.

Stereoselective Carbon-Carbon Bond-Forming Reactions

The aldehyde derivative, 2-(benzyloxy)propanal, is a valuable chiral electrophile for constructing new carbon-carbon bonds with control over the resulting stereochemistry. Its existing stereocenter, bearing the benzyloxy group, exerts a strong directing effect in reactions such as aldol additions.

In aldol addition reactions, 2-(benzyloxy)propanal reacts with an enolate nucleophile to form a β-hydroxy carbonyl compound. The stereochemical outcome of this reaction is highly dependent on the facial selectivity of the nucleophilic attack on the aldehyde's carbonyl group. This selectivity is dictated by the steric and electronic properties of the adjacent α-benzyloxy group. Studies of aldol additions to α-alkoxy aldehydes have shown that the diastereoselectivity generally aligns with predictions from established stereochemical models. pharmacy180.com

The diastereoselectivity of aldol additions involving chiral α-alkoxy aldehydes like 2-(benzyloxy)propanal can be rationalized by combining two key models: the Felkin-Anh (or Cornforth) model for the aldehyde and the Zimmerman-Traxler model for the enolate interaction. pharmacy180.comyoutube.com

Felkin-Anh/Cornforth Models : These models predict the preferred trajectory of the incoming nucleophile towards the carbonyl carbon. For α-alkoxy aldehydes, the polar Felkin-Anh or Cornforth models are often applied. pharmacy180.comuwindsor.ca The transition state conformation is arranged to minimize steric strain by placing the largest group (the benzyloxy group) perpendicular to the carbonyl plane, away from the path of the incoming nucleophile. msu.edu The electronegative oxygen atom of the benzyloxy group also influences the stability of the transition state through dipolar and stereoelectronic effects, further enhancing the facial bias. openochem.org

Zimmerman-Traxler Model : This model explains how the geometry of the enolate (E or Z) determines the relative stereochemistry (syn or anti) of the newly formed stereocenters in the aldol product. harvard.eduyoutube.com The reaction is proposed to proceed through a six-membered, chair-like transition state where a metal cation (like lithium or boron) coordinates to both the enolate oxygen and the aldehyde oxygen. youtube.comyoutube.com To minimize 1,3-diaxial interactions, (Z)-enolates typically yield syn-aldol products, while (E)-enolates favor the formation of anti-aldol products. youtube.com

By considering both the inherent facial bias of the chiral aldehyde (Felkin-Anh/Cornforth) and the geometry of the approaching enolate (Zimmerman-Traxler), a high degree of control over the formation of a specific diastereomer can be achieved.

Table 1: Diastereoselectivity in Aldol Reactions based on Enolate Geometry

| Enolate Geometry | Aldehyde Electrophile | Predominant Transition State | Predicted Product Diastereomer |

|---|---|---|---|

| (Z)-Enolate | 2-(benzyloxy)propanal | Chair-like, aldehyde substituent equatorial | syn-Aldol Adduct |

| (E)-Enolate | 2-(benzyloxy)propanal | Chair-like, aldehyde substituent equatorial | anti-Aldol Adduct |

Aldol Addition Reactions of Benzyloxy-Substituted Aldehydes

Influence of Lewis Acid Catalysis and Additives

The reactivity of this compound can be significantly influenced by the presence of Lewis acids and various additives. Lewis acids, electron-pair acceptors, can coordinate to the carbonyl oxygen of the ester group, thereby increasing the electrophilicity of the carbonyl carbon. This activation makes the ester more susceptible to nucleophilic attack and other transformations. While specific studies focusing solely on this compound are not extensively documented in readily available literature, the principles of Lewis acid catalysis are well-established for similar ester compounds. mssm.edugoogle.com

For instance, in reactions such as transesterification, hydrolysis, or additions to the carbonyl group, a Lewis acid catalyst can accelerate the reaction rate and, in some cases, influence the stereochemical outcome. Common Lewis acids that could be employed include titanium(IV) isopropoxide, zinc(II) chloride, and various lanthanide triflates. The choice of Lewis acid can be critical, as its size and acidity can affect the coordination geometry and the degree of activation.

Additives can also play a crucial role in modulating the reactivity and selectivity of reactions involving this compound. In certain catalytic systems, additives can act as co-catalysts, ligands, or scavengers for inhibitory byproducts. For example, in metal-catalyzed reactions, the addition of specific phosphine ligands can modify the electronic and steric properties of the metal center, leading to enhanced activity and selectivity. researchgate.net

The table below summarizes the potential effects of Lewis acids and additives on reactions involving this compound, based on general principles of organic synthesis.

| Reagent Type | Examples | Potential Influence on this compound Reactions |

| Lewis Acids | Ti(OiPr)₄, ZnCl₂, Sc(OTf)₃ | - Activation of the carbonyl group towards nucleophiles. - Increased reaction rates for hydrolysis, transesterification, and reduction. - Potential for enhanced stereoselectivity in asymmetric reactions. |

| Additives (Ligands) | Bidentate phosphines (e.g., dppf) | - Modification of metal catalyst properties in cross-coupling or hydrogenation reactions. - Improved catalyst stability and turnover number. |

| Additives (Bases) | Triethylamine, Proton sponges | - Neutralization of acidic byproducts that may cause side reactions or catalyst deactivation. |

| Additives (Crown Ethers) | 18-crown-6 | - Solubilization of inorganic salts and enhancement of nucleophilicity of anionic reagents. |

Crotylation Reactions with Chiral Benzyloxy-Containing Aldehydes

The aldehyde derivative of this compound, namely 2-(benzyloxy)propanal, is a key intermediate for various carbon-carbon bond-forming reactions, including crotylation. nih.govscispace.comtcichemicals.com This chiral aldehyde can be obtained through the reduction of the parent ester. Crotylation reactions, typically involving the addition of a crotyl organometallic reagent to the aldehyde, are powerful methods for the stereoselective synthesis of homoallylic alcohols.

The stereochemical outcome of the crotylation of 2-(benzyloxy)propanal is influenced by several factors, including the geometry of the crotyl reagent (E or Z), the nature of the metal cation, and the reaction conditions. The inherent chirality of the aldehyde, with the benzyloxy group at the α-position, can exert significant stereocontrol, leading to the formation of diastereomerically enriched products. This is often explained by Felkin-Anh or chelation-controlled models, where the incoming nucleophile attacks the carbonyl group from the least hindered face.

For example, the reaction of (S)-2-(benzyloxy)propanal with a crotylboronate reagent can proceed with high diastereoselectivity. The specific diastereomer obtained will depend on whether the (E)- or (Z)-crotylboronate is used.

A generalized scheme for the crotylation of (S)-2-(benzyloxy)propanal is presented below:

Scheme 1: Diastereoselective Crotylation of (S)-2-(benzyloxy)propanal

Where M can be B(OR)₂, SiR₃, SnR₃, etc., and O-Bn represents the benzyloxy group.

The resulting homoallylic alcohols are versatile synthetic intermediates that can be further elaborated into complex molecules, such as polyketides and other natural products.

Horner-Wadsworth-Emmons Olefination via Aldehyde Intermediates

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgyoutube.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. organicchemistrydata.orgalfa-chemistry.com The aldehyde derived from this compound, 2-(benzyloxy)propanal, is an excellent substrate for the HWE reaction, allowing for the introduction of a variety of unsaturated functionalities. nih.gov

In a typical HWE reaction, a phosphonate ester is deprotonated with a base to generate a nucleophilic carbanion. This carbanion then adds to the carbonyl group of 2-(benzyloxy)propanal, forming a β-hydroxy phosphonate intermediate. Subsequent elimination of a phosphate salt yields the desired alkene. The stereochemical outcome of the reaction is largely dictated by the thermodynamic stability of the intermediates, which generally leads to the predominant formation of the (E)-isomer. wikipedia.org

The table below illustrates the potential products from the HWE olefination of (S)-2-(benzyloxy)propanal with different phosphonate reagents.

| Phosphonate Reagent | Base | Major Alkene Product | Alkene Geometry |

| Triethyl phosphonoacetate | NaH | Methyl 4-(benzyloxy)pent-2-enoate | Predominantly (E) |

| Diethyl (cyanomethyl)phosphonate | K₂CO₃ | 3-(Benzyloxy)but-1-ene-1-carbonitrile | Predominantly (E) |

| Diethyl (2-oxopropyl)phosphonate | LiOH | 4-(Benzyloxy)pent-3-en-2-one | Predominantly (E) |

This reaction provides a reliable route to chiral, non-racemic α,β-unsaturated esters, nitriles, and ketones, which are valuable building blocks in organic synthesis.

Derivatization Strategies for Structural Modification

Functionalization of the Carboxyl Group

The carboxyl group of this compound, in the form of a methyl ester, is a versatile handle for various chemical transformations. The most common functionalization is its hydrolysis to the corresponding carboxylic acid, 2-(benzyloxy)propanoic acid. This transformation is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in a water-miscible solvent like methanol or ethanol, followed by acidification. google.com

Once the carboxylic acid is obtained, it can be converted into a wide range of other functional groups. For example, it can be activated to form an acid chloride or an active ester, which can then be reacted with amines to form amides, or with alcohols to form different esters. The carboxylic acid can also be reduced to the corresponding primary alcohol, 2-(benzyloxy)propan-1-ol, using reducing agents like lithium aluminum hydride.

The following table summarizes some common derivatization reactions of the carboxyl group of this compound after hydrolysis.

| Starting Material | Reagents | Product | Functional Group Transformation |

| 2-(benzyloxy)propanoic acid | SOCl₂ or (COCl)₂ | 2-(benzyloxy)propanoyl chloride | Carboxylic acid to Acid chloride |

| 2-(benzyloxy)propanoic acid | R-NH₂, DCC/HOBt | N-R-2-(benzyloxy)propanamide | Carboxylic acid to Amide |

| 2-(benzyloxy)propanoic acid | R-OH, H⁺ catalyst | R-ester of 2-(benzyloxy)propanoic acid | Carboxylic acid to Ester |

| 2-(benzyloxy)propanoic acid | LiAlH₄, then H₂O | 2-(benzyloxy)propan-1-ol | Carboxylic acid to Primary alcohol |

Chiral Derivatization for Analytical and Synthetic Utility

Chiral derivatization is a powerful technique used to distinguish between enantiomers for analytical purposes, such as determining enantiomeric excess (ee), or for facilitating the separation of enantiomers on a preparative scale. wikipedia.org In the context of this compound, which is a chiral molecule, derivatization with a chiral derivatizing agent (CDA) converts the enantiomers into a mixture of diastereomers. researchgate.net These diastereomers have different physical and spectroscopic properties, allowing for their separation and quantification by techniques like NMR spectroscopy or chromatography. wikipedia.org

A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. wikipedia.org To use this, the methyl ester of this compound would first need to be converted to the corresponding alcohol (2-(benzyloxy)propan-1-ol) via reduction. The alcohol can then be esterified with both enantiomers of Mosher's acid chloride to produce two diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the enantiomeric purity of the original alcohol.

The choice of CDA is crucial and depends on the functional group available in the analyte and the analytical technique to be used. The table below lists some representative CDAs and their application.

| Chiral Derivatizing Agent (CDA) | Functional Group in Analyte | Resulting Diastereomer | Analytical Technique |

| (R)- or (S)-Mosher's acid chloride | Alcohol, Amine | Mosher's ester or amide | NMR, HPLC |

| (R)- or (S)-1-(1-Naphthyl)ethyl isocyanate | Alcohol, Amine | Carbamate | HPLC, GC |

| (1S,2S)- or (1R,2R)-1,2-Diaminocyclohexane | Carboxylic acid | Amide | HPLC, X-ray crystallography |

Cleavage of the Benzyloxy Protecting Group

The benzyloxy group is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions and the variety of methods available for its removal. thieme-connect.comorganic-chemistry.orgsemanticscholar.org In this compound, the cleavage of the benzyl (B1604629) ether bond unmasks the hydroxyl group, yielding methyl lactate (B86563).

The most common method for debenzylation is catalytic hydrogenolysis. youtube.com This involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.com The reaction is usually carried out in a solvent such as ethanol or ethyl acetate at room temperature and atmospheric or slightly elevated pressure. This method is generally high-yielding and clean, with toluene (B28343) being the only byproduct, which is easily removed. youtube.com

However, hydrogenolysis is not suitable for molecules containing other functional groups that are sensitive to reduction, such as alkenes or alkynes. In such cases, alternative methods for benzyl ether cleavage can be employed. These include treatment with strong acids, although this is limited to acid-stable substrates, or oxidative cleavage. organic-chemistry.org A variety of other reagents and conditions have been developed for the mild and selective cleavage of benzyl ethers. rsc.orgrsc.org

The following table provides an overview of common methods for the cleavage of the benzyloxy group.

| Method | Reagents and Conditions | Advantages | Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., EtOH, EtOAc) | High yield, clean reaction, mild conditions. youtube.com | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). |

| Strong Acid Cleavage | HBr/AcOH, BBr₃ | Effective for some substrates. | Harsh conditions, not suitable for acid-sensitive molecules. organic-chemistry.org |

| Oxidative Cleavage | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Selective for benzyl and p-methoxybenzyl ethers. organic-chemistry.org | Stoichiometric amounts of oxidant required. |

| Reductive Cleavage | Na/NH₃ (Birch reduction) | Can be used in the presence of some reducible groups. | Requires cryogenic temperatures and careful handling of reagents. |

Hydrogenolysis and Other Reductive Methods

The benzyl ether group in this compound serves as a common protecting group for the hydroxyl function of the lactate moiety. Its removal via reductive methods, particularly catalytic hydrogenolysis, is a key transformation in synthetic sequences where the free hydroxyl group is required for subsequent reactions.

Hydrogenolysis of benzyl ethers is a widely employed deprotection strategy due to its mild conditions and high efficiency. youtube.comambeed.com The reaction involves the cleavage of the carbon-oxygen bond of the ether linkage with the addition of hydrogen. This process is typically catalyzed by a heterogeneous precious metal catalyst, most commonly palladium on an activated carbon support (Pd/C). youtube.com

The general transformation for the hydrogenolysis of this compound is depicted below:

Reaction Scheme: this compound + H₂ --(Pd/C)--> Methyl lactate + Toluene

Mechanistically, the reaction is believed to proceed via the adsorption of the benzyl ether and hydrogen onto the surface of the palladium catalyst. This facilitates the cleavage of the benzylic C-O bond and the subsequent hydrogenation of the resulting fragments, yielding the deprotected alcohol (methyl lactate) and toluene as a byproduct. acsgcipr.org The process is generally clean, with the catalyst being easily removed by filtration and the volatile toluene byproduct readily separated from the desired product. youtube.com

Alternative methods for reductive debenzylation exist, including transfer hydrogenolysis. This approach avoids the need for gaseous hydrogen, instead using a hydrogen donor molecule in the presence of the palladium catalyst. acsgcipr.org

Below is a table summarizing typical conditions for the hydrogenolysis of benzyl ethers, which are applicable to this compound based on general principles.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) |

| 10% Pd/C | H₂ gas | Methanol, Ethanol, Ethyl acetate | 20-40 | 1-4 |

| 5% Pd/C | H₂ gas | Ethanol | 25 | 1 |

| Pd Black | 1,4-Cyclohexadiene | Ethanol | 25-60 | N/A |

Acid-Mediated Deprotection

While hydrogenolysis is a primary method for cleaving the benzyl ether, acid-mediated reactions can also be employed to transform this compound. These transformations can target either the ester linkage or the benzyl ether, depending on the conditions.

Strong acids can facilitate the cleavage of benzyl ethers, although this method is generally less mild and selective than hydrogenolysis. youtube.com However, a more common acid-mediated reaction involving this compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

A known procedure involves the hydrolysis of (R)-2-(benzyloxy)propanoate under alkaline conditions, followed by acidification to yield (R)-2-(benzyloxy)propanoic acid. google.com Although the initial step is base-mediated, the final protonation step is crucial for the isolation of the carboxylic acid product.

Saponification (Base-mediated): this compound + NaOH → Sodium 2-(benzyloxy)propanoate + Methanol

Acidification: Sodium 2-(benzyloxy)propanoate + HCl → 2-(Benzyloxy)propanoic acid + NaCl

Kinetic studies on the acid-catalyzed hydrolysis of the structurally similar methyl lactate indicate that the reaction proceeds to generate lactic acid and methanol. chemrxiv.orgresearchgate.net The presence of the benzyl group in this compound does not fundamentally alter the susceptibility of the ester group to hydrolysis.

The table below outlines representative conditions for the hydrolysis of the ester functionality.

| Reagent 1 | Reagent 2 | Solvent | Reaction |

| Sodium hydroxide | Hydrochloric acid | Water, Dichloromethane | Saponification followed by acidic workup |

Applications in Advanced Organic Synthesis and Material Science

Integral Role as a Chiral Building Block in Asymmetric Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of effective methods for asymmetric synthesis. Chiral building blocks—enantiomerically pure molecules that are incorporated into a larger structure—are fundamental to this endeavor. Methyl 2-(benzyloxy)propanoate serves as a valuable C3 chiral synthon, providing a reliable method for introducing a specific stereocenter into a target molecule.

Its utility is prominently demonstrated in auxiliary-directed stereoselective alkylation reactions. mdpi.comnih.gov In this approach, a chiral auxiliary is used to direct the stereochemical outcome of a reaction, leading to the formation of a single enantiomer. For instance, the synthesis of various (2S)-2-benzyloxymethyl-3-phenylpropionic acids has been achieved through the TiCl₄ mediated alkylation of corresponding oxazolidinones, where the benzyloxy group is introduced to create the desired chiral center. mdpi.comnih.gov The stereochemistry of such reactions has been confirmed through methods like X-ray crystallography. nih.gov The benzyl (B1604629) group acts as a robust protecting group for the hydroxyl function, which is stable under a variety of reaction conditions but can be removed later in the synthetic sequence to reveal the free alcohol for further modification. The synthesis of the parent chiral acid, (R)-2-benzyloxy propionic acid, often starts from readily available chiral precursors like (R)-methyl lactate (B86563), establishing the compound's role within the "chiral pool." google.com

Table 1: Role of this compound in Asymmetric Synthesis

| Synthetic Strategy | Role of this compound | Key Features |

| Auxiliary-Directed Alkylation | Source of the chiral benzyloxymethyl group | High stereoselectivity, reliable introduction of a specific enantiomer. mdpi.com |

| Chiral Pool Synthesis | A derivative of simple chiral molecules (e.g., lactic acid) | Readily accessible starting material with a predefined stereocenter. google.com |

| Multi-step Synthesis | Stable intermediate for complex molecule construction | The benzyloxy group protects the alcohol during subsequent reaction steps. |

Precursor in the Synthesis of Complex Molecules

The structural attributes of this compound make it an excellent starting point for the synthesis of more complex and biologically significant molecules. Its defined stereochemistry and orthogonal protecting groups are crucial for building intricate architectures with precise three-dimensional arrangements.

Triazole antifungals, such as Fluconazole and Itraconazole, represent a critical class of pharmaceuticals used to treat fungal infections. nih.gov Their mechanism of action involves the inhibition of cytochrome P450 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a key component of the fungal cell membrane. nih.gov The structure of many advanced triazole antifungals includes complex, chiral side chains that are crucial for their efficacy and selectivity.

This compound and its derivatives are valuable precursors for constructing these side chains. The synthesis of novel triazole derivatives often involves the installation of various substituted benzyl groups to modulate the compound's biological activity. nih.gov The chiral center and the protected hydroxyl group provided by the benzyloxypropanoate moiety allow for the stereocontrolled elaboration of the side chains required for potent antifungal activity. The benzyl ether provides protection during the assembly of the core triazole structure and can be selectively removed in later steps to unmask a hydroxyl group for further functionalization or to act as a key pharmacophoric feature.

Table 2: Key Triazole Antifungals and the Importance of Chiral Side Chains

| Triazole Antifungal | Key Structural Features | Relevance of Chiral Precursors |

| Fluconazole | Contains a 1,2,4-triazole (B32235) ring and a difluorophenyl group. nih.gov | Chiral alcohol precursors are essential for building the propanol (B110389) backbone with the correct stereochemistry. |

| Itraconazole | Possesses a more complex, extended side chain. nih.gov | Requires multi-step synthesis using chiral building blocks to construct the intricate side chain with multiple stereocenters. |

| Posaconazole | Features a hydroxylated analogue structure. nih.gov | Utilizes precursors with protected hydroxyl groups to control the introduction of specific functionalities. |

| Voriconazole | A second-generation triazole with a broad spectrum of activity. nih.gov | Synthesis relies on chiral intermediates to ensure the correct enantiomer is produced, maximizing therapeutic effect. |

The total synthesis of natural products is a cornerstone of organic chemistry that enables access to complex, biologically active molecules from simple, commercially available starting materials. This process is vital for confirming molecular structures, enabling the study of biological activity, and providing a sustainable supply of rare compounds. nih.gov

Table 3: Potential Application in Natural Product Synthesis

| Natural Product Class | Relevant Structural Motif | Role of a Chiral Propanoate Building Block |

| Macrolides (e.g., Erythromycin) | Polypropionate backbone with multiple stereocenters | Provides a stereodefined three-carbon unit for chain elongation. |

| Polyketides | Oxygenated, chiral carbon chains | Serves as a starting material for introducing a specific stereocenter early in the synthesis. researchgate.net |

| Ionophore Antibiotics | Contain chiral alcohol and carboxylic acid moieties | Can be used to construct key fragments of the molecule's backbone. |

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as susceptibility to enzymatic degradation and poor bioavailability. nih.govlongdom.org A common strategy in peptidomimetic design involves replacing the peptide backbone with a more stable organic scaffold, onto which functional groups that mimic amino acid side chains are appended in the correct spatial orientation. upc.edubenthamscience.com

The rigid backbone of this compound can serve as a simple yet effective scaffold for this purpose. The chiral center at the C2 position enforces a specific three-dimensional arrangement of the substituents. The methyl ester can be hydrolyzed to a carboxylic acid and coupled with amines, while the benzyloxy group can be deprotected to an alcohol for further modification. This allows the propanoate core to act as a template for positioning key pharmacophoric elements, mimicking the secondary structure (e.g., turns or loops) of a native peptide and enabling interaction with its biological target. upc.edu

Table 4: this compound as a Peptidomimetic Scaffold

| Feature | Natural Peptide | Peptidomimetic Scaffold (from subject compound) | Advantage of Mimic |

| Backbone | Amide bonds (-CO-NH-) | Ester/ether backbone | Increased resistance to protease degradation. nih.gov |

| Chirality | L-amino acids | Fixed (R or S) stereocenter | Provides conformational constraint and specific 3D structure. |

| Side Chains | 20 natural variants | Functional groups attached via ester/ether linkages | Allows for diverse, non-natural side chains to be introduced. |

| Conformation | Flexible (α-helix, β-sheet) | Conformationally restricted | Can lock the molecule into its bioactive conformation, increasing potency. upc.edu |

Utilization in Scaffold Functionalization and Surface Chemistry

In material science and biomedical engineering, the surface properties of materials are critical for their performance. For instance, the surfaces of polymeric scaffolds used in tissue engineering must be optimized to promote cell adhesion, proliferation, and differentiation. nih.govbohrium.com Many biocompatible polymers, such as Poly(lactic-glycolic acid) (PLGA), are hydrophobic and lack the specific functional groups needed to support robust cell attachment. bohrium.com

Surface functionalization addresses this limitation by chemically modifying the material's surface. mdpi.com The carboxylic acid derivative, 2-(benzyloxy)propanoic acid, obtained from the hydrolysis of this compound, is an ideal agent for this purpose. google.com It can be grafted onto polymer scaffolds through reactions targeting residual hydroxyl or amine groups on the surface. This process introduces new functionalities that alter the surface chemistry. The introduction of the benzyloxypropanoate moiety can increase surface hydrophilicity and introduce specific chiral recognition sites. These modifications can mediate protein adsorption and subsequent cell interactions, thereby enhancing the biocompatibility and functionality of the scaffold for applications such as bone or tissue regeneration. mcmaster.camdpi.com

Table 5: Scaffold Functionalization with 2-(benzyloxy)propanoic Acid

| Scaffold Material | Common Surface Property | Potential Effect of Functionalization | Target Application |

| Poly(lactic-glycolic acid) (PLGA) | Hydrophobic, lacks cell recognition sites. bohrium.com | Increases hydrophilicity, provides carboxylic acid handles for further modification. | Tissue Engineering. |

| Polycaprolactone (PCL) | Hydrophobic, slow degradation. nih.gov | Enhances cell adhesion and proliferation by altering surface energy. | Regenerative Medicine. |

| Titanium (Ti) | Bio-inert metallic surface. | Creates an organic layer for improved osseointegration and drug attachment. mdpi.com | Orthopedic Implants. |

| Polystyrene | Hydrophobic | Introduces chiral functionalities for stereospecific binding assays. | Biosensors, Diagnostics. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a detailed map of the carbon and hydrogen framework of Methyl 2-(benzyloxy)propanoate. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the confirmation of all constituent functional groups and their connectivity.

While specific experimental spectra for this compound are not widely available in the reviewed literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of the expected spectral data.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic methylene protons (-O-CH₂-Ph) and the methine proton (-CH(CH₃)-) would exhibit characteristic shifts, with their multiplicity revealing adjacent proton couplings. The methyl protons of the propanoate backbone and the methyl ester protons would appear as distinct signals in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum (around 170-175 ppm). Carbons of the aromatic ring appear in the δ 127-138 ppm range. The carbons of the benzyloxy and propanoate aliphatic chains would have distinct signals in the upfield region.

The predicted NMR data, based on the structure of this compound, are summarized in the tables below.

Interactive Table: Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl (Ar-H) | 7.25 - 7.40 | Multiplet | 5H |

| Benzylic (-O-CH₂-Ar) | 4.5 - 4.7 | Singlet or AB quartet | 2H |

| Methine (-CH-) | 4.0 - 4.2 | Quartet | 1H |

| Ester Methyl (-OCH₃) | ~3.7 | Singlet | 3H |

| Propanoate Methyl (-CH₃) | ~1.4 | Doublet | 3H |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 172 - 175 |

| Aromatic C (quaternary) | 137 - 139 |

| Aromatic CH | 127 - 129 |

| Methine (-CH-) | 75 - 78 |

| Benzylic (-O-CH₂-Ar) | 70 - 73 |

| Ester Methyl (-OCH₃) | 51 - 53 |

| Propanoate Methyl (-CH₃) | 18 - 21 |

Beyond establishing connectivity, advanced NMR techniques can be applied to investigate the three-dimensional aspects of this compound, such as its preferred conformation and, if dealing with a single enantiomer, its absolute stereochemistry.

Conformational Analysis: The rotational freedom around the single bonds in the propanoate and benzyloxy fragments means the molecule can adopt various conformations in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to determine the spatial proximity between protons. Correlations observed in a NOESY spectrum would indicate which protons are close to each other in space, helping to define the molecule's average conformation. While specific conformational studies on this molecule are not documented in the searched literature, the principles of NMR conformational analysis are well-established for flexible esters nih.govauremn.org.brnih.gov.

Stereochemical Assignment: this compound possesses a chiral center at the C2 position of the propanoate moiety. For an enantiomerically pure sample, NMR spectroscopy can be used to determine the absolute configuration. A common method is the Mosher's ester analysis, where the chiral alcohol (or in this case, the chiral ester is hydrolyzed to the corresponding acid and then derivatized) is reacted with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. nih.gov By analyzing the differences in the ¹H NMR chemical shifts of the protons in the resulting diastereomers, the absolute configuration of the original chiral center can be assigned nih.govacs.org. No specific studies applying this technique to this compound were identified.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays the molecular ion (M⁺·) and a series of fragment ions. The fragmentation pattern is a unique fingerprint that helps in structural elucidation.

For this compound (Molecular Weight: 194.23 g/mol ), the molecular ion peak would be expected at m/z 194. A key fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic bond to form a benzyl cation, which often rearranges to the highly stable tropylium ion at m/z 91. chemeurope.comnih.govomp.eu This is typically a very prominent, often the base, peak in the spectrum. Other fragmentations would involve the propanoate chain, such as the loss of the methoxy group (·OCH₃) or the methoxycarbonyl group (·COOCH₃).

Interactive Table: Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 194 | [M]⁺· | [C₁₁H₁₄O₃]⁺· | Molecular Ion |

| 135 | [M - COOCH₃]⁺ | [C₈H₉O]⁺ | Loss of methoxycarbonyl radical |

| 108 | [C₇H₈O]⁺· | [C₇H₈O]⁺· | Ion from cleavage of C-C bond adjacent to ether |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, often the base peak chemeurope.comnih.gov |

| 87 | [CH₃CHCOOCH₃]⁺ | [C₄H₇O₂]⁺ | Propanoate fragment |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition, as each unique combination of atoms has a distinct exact mass. This is a critical step in confirming the identity of a newly synthesized compound or an unknown substance. For this compound (C₁₁H₁₄O₃), the calculated monoisotopic mass is 194.0943 Da. HRMS would be expected to measure a mass very close to this value, confirming the elemental formula and distinguishing it from other compounds with the same nominal mass.

Predicted accurate mass values for common adducts of this compound are provided below.

Interactive Table: Predicted HRMS Data for Adducts of this compound

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₁H₁₅O₃]⁺ | 195.1016 |

| [M+Na]⁺ | [C₁₁H₁₄NaO₃]⁺ | 217.0835 |

| [M+K]⁺ | [C₁₁H₁₄KO₃]⁺ | 233.0575 |

| [M+NH₄]⁺ | [C₁₁H₁₈NO₃]⁺ | 212.1281 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a volatile compound like this compound and for analyzing complex mixtures.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification.

For a purity assessment of a this compound sample, the analysis would ideally show a single, sharp peak in the total ion chromatogram (TIC) at a characteristic retention time. The mass spectrum of this peak should match the expected spectrum of the target compound. The presence of other peaks would indicate impurities, which could then be identified by their respective mass spectra. This technique is routinely used to ensure the quality and purity of chemical standards and synthetic products researchgate.netrestek.comnih.gov.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its ester and ether functionalities, as well as its alkyl and aromatic components.

By analogy with similar structures like methyl propanoate and other benzylic ethers, the key absorptions can be predicted. The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group, typically appearing in the 1750-1735 cm⁻¹ region researchgate.net. The C-O stretching vibrations of the ester and ether linkages will result in strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹ researchgate.netdocbrown.info. Absorptions corresponding to C-H stretching of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl and methine groups will appear just below 3000 cm⁻¹ docbrown.info.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Benzene Ring) | Medium |

| ~2990-2850 | C-H Stretch | Aliphatic (CH₃, CH) | Medium-Strong |

| ~1740 | C=O Stretch | Ester | Strong |

| ~1450 | C-H Bend | Methylene (-CH₂-) | Variable |

| ~1200 | C-O Stretch | Ester | Strong |

| ~1100 | C-O-C Stretch | Ether | Strong |

Advanced Chromatographic Techniques for Separation and Purity

Chromatography is the cornerstone of purification and analytical assessment in organic synthesis. For this compound, both thin-layer and column chromatography are routinely employed.

Thin-layer chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of a chemical reaction quora.comsigmaaldrich.com. In the synthesis of benzyloxy-containing esters, TLC is used to track the consumption of starting materials and the formation of the desired product orgsyn.orgwalisongo.ac.id. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel) alongside the starting material(s) libretexts.org. The plate is then developed in an appropriate solvent system.

The choice of eluent is critical for achieving good separation. For compounds of intermediate polarity like this compound, mixtures of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) are common orgsyn.orgmdpi.com. The relative positions of the spots, identified by their retention factor (Rƒ), indicate the reaction's progress. The product, being an ester, is typically less polar than a corresponding starting alcohol but more polar than a starting alkyl halide. Visualization is often achieved using a UV lamp, as the benzyl group is UV-active, or by staining with reagents like potassium permanganate or anisaldehyde orgsyn.orgrsc.org.

Following a reaction, column chromatography is the standard method for purifying and isolating the target compound from byproducts and unreacted starting materials orgsyn.orgorgsyn.org. Silica gel is the most common stationary phase for compounds like this compound orgsyn.orgbeilstein-journals.orgmdpi.com.

Flash chromatography, which uses pressure to accelerate the solvent flow, is a rapid and efficient variant of this technique rsc.org. The crude reaction mixture is typically adsorbed onto a small amount of silica gel and loaded onto the top of the column. The separation is then achieved by eluting with a solvent system, often guided by the results from TLC analysis. A gradient of eluents, starting with a less polar mixture and gradually increasing in polarity, is frequently used to effectively separate components with different polarities orgsyn.org. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound orgsyn.orgmdpi.comescholarship.org.

Table 3: Example Column Chromatography Systems for Related Compounds

| Compound Type | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| Benzyl ether product | Silica gel | Heptanes:Ethyl Acetate (9:1) | orgsyn.org |

| Benzyloxy-containing peptide | Silica gel | Hexanes:Ethyl Acetate (1:1) | beilstein-journals.org |

| (−)-(S)-Ethyl 2-(benzyloxy)propanoate | Silica gel | Diethyl ether:Light petroleum (1:2 → 1:1) | orgsyn.org |

| Benzyloxy-containing ester | Silica gel | Hexanes:Ethyl Acetate (8:2) | mdpi.com |

| Benzyloxy-phenyl propanoate derivative | Silica gel | Hexane (B92381)–ethyl acetate–triethylamine (100:10:1) | mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for both the qualitative identification and quantitative measurement of this compound in various matrices. This method offers high resolution, sensitivity, and specificity, making it suitable for quality control, stability studies, and research applications.

Qualitative Analysis: The identity of this compound in a sample is confirmed by comparing its retention time with that of a pure reference standard analyzed under the same chromatographic conditions. The retention time is the specific time it takes for the compound to travel from the injector to the detector. Co-injection of the sample with the reference standard, which should result in a single, sharp peak, provides further confirmation. Photodiode Array (PDA) or Diode Array Detectors (DAD) are particularly useful as they can acquire the UV-Vis spectrum of the eluting peak. The spectrum of the sample peak can then be compared to that of the standard for unequivocal identification.

Quantitative Analysis: The concentration of this compound is determined by measuring the area of its chromatographic peak and comparing it to a calibration curve. This curve is constructed by plotting the peak areas of a series of known concentrations of a reference standard versus their corresponding concentrations. The method's validation is crucial and involves assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

A typical HPLC system for the analysis of this compound would consist of a pump to deliver the mobile phase, an injector, a column oven to maintain a constant temperature, the analytical column, and a detector.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 bonded silica (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector at 258 nm |

| Reference Standard | Pure this compound |

This method can be adapted for various sample matrices, although sample preparation steps like extraction or filtration may be necessary to remove interfering substances. researchgate.netshimadzu.com

Chiral Chromatography for Enantiomeric Purity and Diastereomeric Separation

This compound possesses a chiral center at the second carbon of the propanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 2-(benzyloxy)propanoate and (S)-Methyl 2-(benzyloxy)propanoate. As enantiomers often exhibit different biological and pharmacological activities, their separation and quantification are critical. Chiral chromatography is the primary technique used for this purpose. sigmaaldrich.com

Enantiomeric Purity Analysis: The separation of enantiomers cannot be achieved with standard HPLC methods as they have identical physical properties in an achiral environment. nih.gov Chiral chromatography utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com CSPs can be based on various chiral selectors, such as polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, or Pirkle-type phases. nih.govmdpi.com

The choice of CSP and mobile phase is crucial for achieving baseline separation. Normal-phase (using solvents like hexane and isopropanol) or reversed-phase conditions can be employed depending on the specific CSP. lcms.cz The enantiomeric excess (e.e.) or enantiomeric purity of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detector | UV-Vis Detector at 230 nm |

Diastereomeric Separation: While enantiomers require a chiral environment for separation, diastereomers have different physical properties and can often be separated using standard, achiral HPLC conditions. sigmaaldrich.comnih.gov Diastereomers of this compound would arise if an additional chiral center were present in the molecule. Alternatively, a racemic mixture of this compound can be reacted with a pure chiral derivatizing agent to form a mixture of diastereomers. tcichemicals.com These newly formed diastereomers can then be separated on a standard C18 or silica column. This indirect method is a powerful tool for both analytical separation and preparative isolation of pure enantiomers after the removal of the chiral auxiliary. nih.govtcichemicals.com

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Absolute Configuration

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is invaluable for probing the chiroptical properties of this compound and, crucially, for determining its absolute configuration. nih.gov

A CD spectrum is obtained by plotting the difference in absorbance (ΔA) as a function of wavelength. The resulting curve, with its positive and negative peaks (known as Cotton effects), is unique to a specific enantiomer. The mirror-image enantiomer will produce an exactly opposite spectrum.

Determining Absolute Configuration: The absolute configuration (i.e., the R or S designation) of a chiral center can be determined by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. nih.govnih.gov This modern approach has become a powerful alternative to X-ray crystallography, especially for oils or non-crystalline compounds. nih.govresearchgate.net

The process involves several steps:

Conformational Search: The first step is to identify all possible low-energy conformations of the molecule using computational methods like molecular mechanics.

Quantum Chemical Calculations: The geometry of each stable conformer is then optimized, and their theoretical CD spectra are calculated using quantum chemical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). nih.gov

Spectrum Comparison: The individual calculated spectra are weighted based on the predicted Boltzmann population of each conformer at a given temperature to generate a final theoretical CD spectrum for one of the enantiomers (e.g., the R-enantiomer).

Assignment: This final theoretical spectrum is then compared to the experimental CD spectrum. A match between the signs and shapes of the Cotton effects in the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the sample. nih.govsemanticscholar.org

Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region, is a related and equally powerful technique. Studies on analogous chiral α-aryloxypropanoic acids have shown that converting the acids to their corresponding methyl esters, like this compound, can eliminate interfering effects from intermolecular hydrogen bonding, leading to a clearer and more reliable determination of the absolute configuration through VCD. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are widely used because they offer a good balance between computational cost and accuracy for predicting the electronic structure and properties of molecules. A typical DFT study on Methyl 2-(benzyloxy)propanoate would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), cc-pVTZ) to solve the Schrödinger equation approximately. Such calculations can determine the molecule's optimized geometry, electronic energy, and various reactivity descriptors.

The reactivity of this compound would be governed by a combination of steric and electronic factors. Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder the approach of a reactant. Electronic effects relate to the distribution of electron density within the molecule, influencing its nucleophilic and electrophilic sites.

DFT-based reactivity descriptors are powerful tools for quantifying these effects. A computational analysis would typically involve calculating global and local reactivity indices.

Local Reactivity Descriptors: To identify specific reactive sites on the molecule, local indices such as Fukui functions or Parr functions are calculated. These would pinpoint which atoms are most susceptible to nucleophilic or electrophilic attack. For instance, a Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich (negative potential, typically around oxygen atoms) and electron-poor (positive potential) regions of the molecule, guiding predictions of intermolecular interactions.

If such a study were performed, the findings would likely be presented in a data table similar to the one below, which is shown here for illustrative purposes.

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 3.35 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.57 eV | Propensity to accept electrons. |

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming experimental results or identifying unknown compounds. DFT calculations are routinely used to simulate NMR and IR spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. The calculated shifts for this compound would be compared against experimental data (if available) to validate the computed structure.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated by performing a frequency analysis on the optimized molecular geometry. These frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretching, C-H bending). The resulting data can be used to generate a theoretical IR spectrum, aiding in the interpretation of experimental spectra.

An illustrative data table comparing theoretical and hypothetical experimental spectroscopic data is presented below.

| Nucleus | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| ¹³C (C=O) | 172.5 | 171.8 |

| ¹³C (OCH₃) | 52.1 | 51.5 |

| ¹H (OCH₃) | 3.68 | 3.65 |